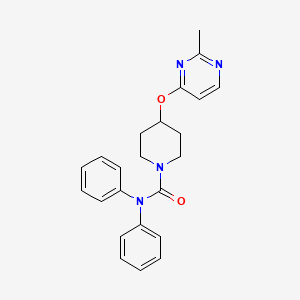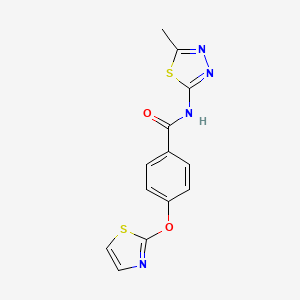
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB and has been extensively studied for its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of MTB is not fully understood, but studies have shown that it acts on various cellular pathways involved in cancer progression. MTB has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce cell death through the activation of caspases.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anticancer properties, MTB has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTB has the ability to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTB in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a safer alternative for in vitro and in vivo studies. However, one of the limitations of using MTB is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for the study of MTB. One potential area of research is the development of new formulations of MTB that can improve its solubility and bioavailability. Another area of research is the study of the potential use of MTB in combination with other anticancer agents to improve its efficacy. Finally, the study of the potential use of MTB in other fields such as material science and agriculture is an area of research that warrants further investigation.
Synthesis Methods
The synthesis of MTB involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-(2-bromoacetyl)phenyl 2-thiazolyl ether in the presence of a base. This reaction results in the formation of MTB as a white crystalline solid.
Scientific Research Applications
MTB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTB has been studied for its potential use as an anticancer agent. Studies have shown that MTB has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-8-16-17-12(21-8)15-11(18)9-2-4-10(5-3-9)19-13-14-6-7-20-13/h2-7H,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNVIWAGWECAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


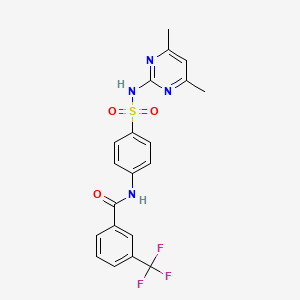
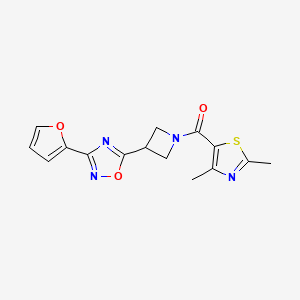
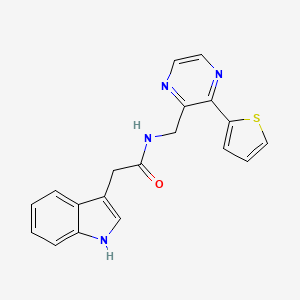
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)
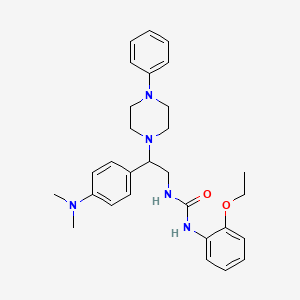
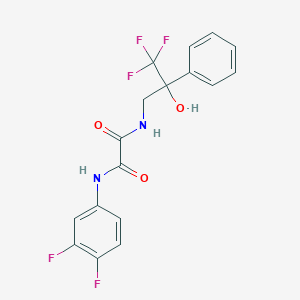
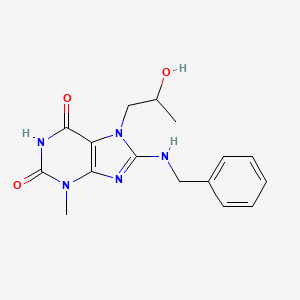
![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)

